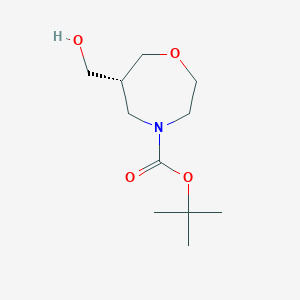

Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Description

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-4-5-15-8-9(6-12)7-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 |

InChI Key |

SLJSFXUOECCLPA-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@H](C1)CO |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(C1)CO |

Origin of Product |

United States |

Preparation Methods

Ring Formation via Cyclization of Amino Alcohols and Carboxylic Derivatives

Method A: Cyclization of N-protected amino alcohols with carboxylic acid derivatives

This approach involves the condensation of amino alcohols with suitable carboxylic acid derivatives under dehydrating conditions to form the seven-membered oxazepane ring.

-

- Protection of amino groups (e.g., Boc-protection) to prevent side reactions.

- Activation of carboxylic acids or derivatives (e.g., acid chlorides, anhydrides).

- Intramolecular cyclization facilitated by heating or dehydrating agents, leading to ring closure.

Research Reference:

A patent (EP2473502A1) describes the preparation of heteroaryl compounds, including oxazepane derivatives, via cyclization of protected amino alcohols with activated carboxylic derivatives, emphasizing stereoselective formation of the (6R) isomer.

Functionalization at the 6-Position: Hydroxymethyl Group Introduction

Method B: Hydroxymethylation of the oxazepane ring

Formylation or hydroxymethylation of the 6-position is achieved through nucleophilic addition or oxidation strategies:

Hydroxymethylation using formaldehyde derivatives:

Reacting the ring with formaldehyde or paraformaldehyde under basic or acidic conditions to selectively introduce the hydroxymethyl group at the 6-position.Oxidation of methyl groups:

If a methyl group is present at C-6, selective oxidation (e.g., using CrO₃ or PCC) can generate the hydroxymethyl group.

Research Data:

The PubChem entry (CID 125117342) indicates the compound's structure, suggesting that hydroxymethylation at the 6-position can be achieved via formaldehyde addition, as supported by similar synthetic procedures for related compounds.

Specific Synthetic Route Exemplified in Literature

Based on the detailed experimental procedures in patent EP2473502A1 and related literature, a representative synthesis involves:

- Starting from a protected amino alcohol precursor.

- Cyclization to form the oxazepane ring under dehydrating conditions.

- Hydroxymethylation at the 6-position via formaldehyde addition.

- Esterification at the 4-position using tert-butyl chloroformate or Boc₂O.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Amino alcohol + dehydrating agent (e.g., polyphosphoric acid) | Cyclization to form oxazepane ring |

| 2 | Formaldehyde, base | Hydroxymethylation at C-6 |

| 3 | tert-Butyl chloroformate or Boc₂O, base | Esterification at C-4 |

Summary of Key Parameters and Conditions

| Parameter | Typical Conditions | References |

|---|---|---|

| Cyclization | Heating with dehydrating agents (e.g., polyphosphoric acid) | EP2473502A1 |

| Hydroxymethylation | Formaldehyde (aqueous or paraformaldehyde), basic conditions | PubChem CID 125117342 |

| Esterification | tert-Butyl chloroformate, triethylamine, inert atmosphere | Patent EP2473502A1 |

Notes on Stereochemistry and Purity

- The (6R) stereochemistry is critical; stereoselective synthesis often involves chiral auxiliaries or chiral catalysts.

- Purification typically involves column chromatography and recrystallization.

- Analytical verification includes NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to cleavage under acidic or basic conditions:

-

Acidic Hydrolysis :

Reacting the compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C removes the Boc group, yielding 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylic acid .

Example: -

Basic Hydrolysis :

Treatment with aqueous NaOH or KOH generates the corresponding carboxylate salt.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acidic | TFA in DCM | 0–25°C | 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylic acid | 85–92 | |

| Basic | 1M NaOH in THF/H₂O | 60°C | Sodium carboxylate derivative | 78–84 |

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes oxidation to form aldehyde or carboxylic acid derivatives:

-

Partial Oxidation :

Swern oxidation (oxalyl chloride/DMSO, then NEt₃) converts the hydroxymethyl group to an aldehyde. -

Full Oxidation :

Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic/neutral media oxidizes the hydroxymethyl group to a carboxylic acid .

Key Observations:

-

Oxidation selectivity depends on reaction conditions.

-

Over-oxidation to the carboxylic acid is common with strong oxidizing agents.

Reduction of the Oxazepane Ring

The oxazepane ring can be hydrogenated under catalytic conditions:

-

Catalytic Hydrogenation :

Using H₂ (1–3 atm) and Pd/C or Raney Ni in ethanol at 25–50°C reduces the ring’s heteroatom bonds, yielding a saturated azepane derivative.

Example Reaction:

Nucleophilic Substitution at the Carbamate Carbon

The carbamate’s electrophilic carbonyl carbon reacts with nucleophiles:

-

Aminolysis :

Reaction with amines (e.g., NH₃, primary/secondary amines) replaces the tert-butoxy group, forming urea derivatives . -

Alcoholysis :

Methanol or ethanol in the presence of acid catalysts generates methyl/ethyl carbamates.

Functionalization of the Hydroxymethyl Group

The -CH₂OH group participates in esterification and etherification:

-

Esterification :

Acetylation with acetic anhydride/pyridine produces the acetate ester. -

Etherification :

Reaction with alkyl halides (e.g., CH₃I) under basic conditions forms methyl ethers .

Table 2: Functionalization Reactions

| Reaction Type | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Ac₂O, pyridine | Acetate ester | 88–92 | |

| Etherification | CH₃I, K₂CO₃ in DMF | Methyl ether derivative | 75–82 |

Ring-Opening Reactions

The oxazepane ring can undergo ring-opening under strong acidic or basic conditions:

Scientific Research Applications

Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazepane ring provides structural stability. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active carboxylate form .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate

- CAS : 1170390-54-1

- Molecular Formula : C₁₀H₂₀N₂O₃

- Molecular Weight : 216.28 g/mol

- Key Difference: Substitution of the hydroxymethyl group with an amino group at the 6-position.

- Properties: The amino group enhances nucleophilicity, making this compound useful in peptide coupling or as an intermediate in pharmaceutical synthesis. Storage requires 2–8°C with light protection .

tert-Butyl 6-methylene-1,4-oxazepane-4-carboxylate

- CAS : 748805-96-1

- Molecular Formula: C₁₁H₁₉NO₃

- Molecular Weight : 213.27 g/mol

- Key Difference : A methylene group replaces the hydroxymethyl group, reducing polarity and increasing reactivity in cycloaddition or alkylation reactions.

- Storage : Similar to the target compound (2–8°C , dry) .

tert-Butyl 6-(5-bromopentanamido)-1,4-oxazepane-4-carboxylate

- CAS : 1271811-36-9

- Molecular Formula : C₁₆H₂₇BrN₂O₄ (calculated)

- Key Difference : Incorporation of a bromopentanamido side chain , introducing halogen-mediated reactivity (e.g., Suzuki cross-coupling).

- Applications: Potential use in bioconjugation or as a linker in prodrug design .

Positional Isomerism

tert-Butyl 5-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Ring System Modifications

tert-Butyl 6-hydroxy-2-oxo-azepane-1-carboxylate

- CAS : 2891598-80-2

- Key Difference : Azepane ring (7-membered with one nitrogen) instead of oxazepane (7-membered with one oxygen), along with a ketone group at the 2-position.

Data Table: Comparative Analysis

Q & A

Q. What synthetic methodologies are recommended for preparing Tert-butyl (6R)-6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate with stereochemical fidelity?

The synthesis typically involves enantioselective strategies, such as chiral auxiliary-assisted ring closure or asymmetric reduction of ketone intermediates. For example, the (6R)-hydroxymethyl group can be introduced via enzymatic resolution or chiral catalyst-mediated reactions. Protecting group chemistry (e.g., tert-butyloxycarbonyl [Boc] for amines) ensures regioselectivity during oxazepane ring formation. Reaction monitoring via TLC and LC-MS is critical to optimize yields and purity . Post-synthetic purification via column chromatography or recrystallization is recommended to isolate the enantiomerically pure product .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

A combination of NMR, NMR, and 2D NMR (e.g., COSY, HSQC) is used to verify the oxazepane ring and hydroxymethyl substituent. High-resolution mass spectrometry (HR-MS) confirms the molecular formula (e.g., observed [M+H] at m/z 284.1960 vs. calculated 284.1969 for a related compound ). Polarimetry or chiral HPLC can validate enantiopurity. For crystalline samples, single-crystal X-ray diffraction (using SHELX programs ) provides unambiguous stereochemical assignment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data may be limited, general precautions for tert-butyl-protected heterocycles apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks.

- Store in airtight containers at 2–8°C, away from oxidizers and moisture .

- Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s conformation?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. To address this:

Q. What strategies improve low yields in the ring-closing step during synthesis?

Low yields may result from steric hindrance or competing side reactions. Mitigation strategies include:

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Graph set analysis (as per Etter’s rules ) of X-ray data reveals donor-acceptor interactions (e.g., O–H···N between hydroxymethyl and oxazepane nitrogen). These networks stabilize specific conformations, affecting solubility and melting points. IR spectroscopy (e.g., O–H stretch at 3200–3400 cm) and temperature-dependent crystallography further characterize these interactions .

Q. What experimental approaches validate the compound’s stability under varying pH conditions?

- Conduct accelerated stability studies in buffers (pH 1–13) at 40°C, monitoring degradation via HPLC.

- Identify hydrolysis products (e.g., tert-butanol or oxazepane ring-opened derivatives) using LC-MS .

- Compare kinetic stability with DFT-calculated activation energies for Boc group cleavage .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR signals between synthetic batches?

Q. Why might X-ray data show disorder in the tert-butyl group, and how is this resolved?

Tert-butyl groups often exhibit rotational disorder. Refinement strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.